N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide
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Overview
Description
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a dihydroxyphenylpropan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and green catalysts has also been explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, certain benzamide derivatives have been shown to inhibit dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide: This compound shares a similar structure but differs in the stereochemistry of the dihydroxyphenylpropan moiety.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have been studied for their anti-tubercular activity.
Uniqueness
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide is unique due to its specific stereochemistry and the presence of both dihydroxy and benzamide groups
Properties
CAS No. |
920277-47-0 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxy-1-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C16H17NO3/c18-11-14(15(19)12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15?/m0/s1 |
InChI Key |
CIBCUGQJTOFUEX-MLCCFXAWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@H](CO)NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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